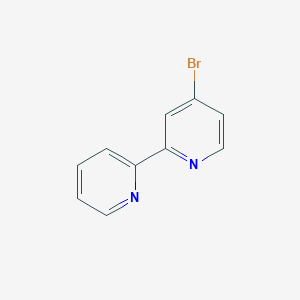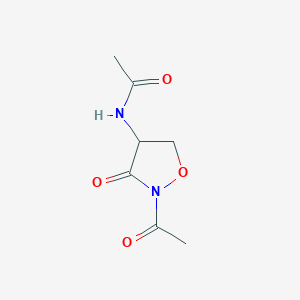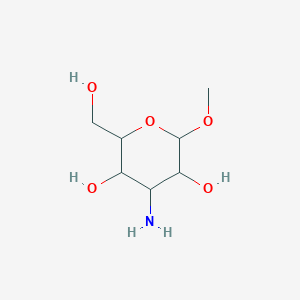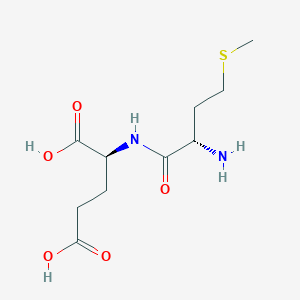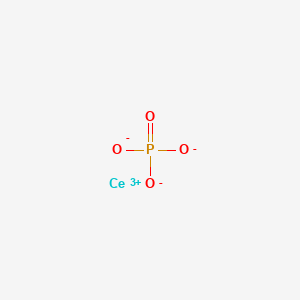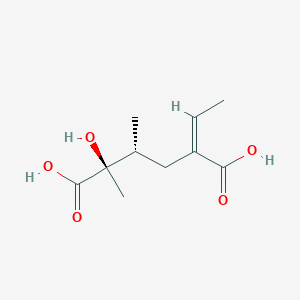
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid is a chemical compound that belongs to the family of carboxylic acids. Also known as dimethylmalonic acid, it has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mechanism of Action
The mechanism of action of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid is not well understood. However, it is believed to act as a precursor for the synthesis of various bioactive compounds, such as polyketides and alkaloids. These compounds have been shown to exhibit a wide range of biological activities, such as antitumor, antiviral, and anti-inflammatory activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid are not well studied. However, it has been reported to exhibit low toxicity and high biodegradability, making it a promising candidate for various applications.
Advantages and Limitations for Lab Experiments
The advantages of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid for lab experiments include its low toxicity, high biodegradability, and potential applications in various fields. The limitations include the lack of understanding of its mechanism of action and the need for further research to fully explore its potential applications.
Future Directions
There are several future directions for the research on (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid. Firstly, more studies are needed to fully understand its mechanism of action and its potential applications in various fields. Secondly, the synthesis method can be optimized to improve the yield and purity of the product. Thirdly, the toxicity and biodegradability of the compound can be further studied to evaluate its environmental impact. Finally, the potential of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid as a precursor for the synthesis of novel bioactive compounds can be explored.
Synthesis Methods
The synthesis of (2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid can be achieved through various methods, including the reaction of diethyl malonate with ethyl acetoacetate in the presence of sodium ethoxide, the reaction of diethyl malonate with ethyl acetoacetate in the presence of sodium methoxide, and the reaction of diethyl malonate with ethyl acetoacetate in the presence of sodium hydride. The yield and purity of the product can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and reactant ratios.
Scientific Research Applications
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a precursor for the synthesis of various drugs, such as antitumor agents and antiviral agents. In agriculture, it has been studied for its potential use as a plant growth regulator and pesticide. In materials science, it has been investigated for its potential applications in the synthesis of novel materials, such as polymers and dendrimers.
properties
CAS RN |
13588-16-4 |
|---|---|
Product Name |
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid |
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2R,3R,5Z)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid |
InChI |
InChI=1S/C10H16O5/c1-4-7(8(11)12)5-6(2)10(3,15)9(13)14/h4,6,15H,5H2,1-3H3,(H,11,12)(H,13,14)/b7-4-/t6-,10-/m1/s1 |
InChI Key |
CEYWPVCZMDVGLZ-BEPFRFAYSA-N |
Isomeric SMILES |
C/C=C(/C[C@@H](C)[C@](C)(C(=O)O)O)\C(=O)O |
SMILES |
CC=C(CC(C)C(C)(C(=O)O)O)C(=O)O |
Canonical SMILES |
CC=C(CC(C)C(C)(C(=O)O)O)C(=O)O |
synonyms |
necic acid necic acid, (E)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



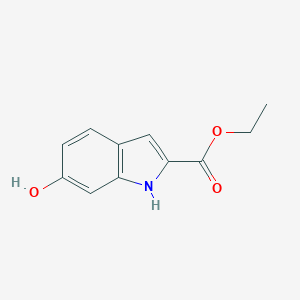

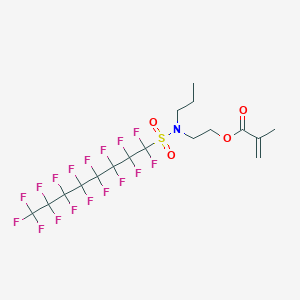
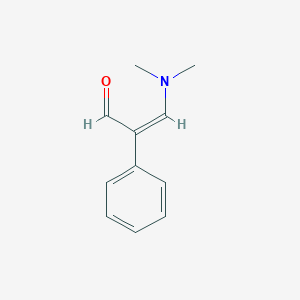
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
